Vtsegaglqlqk-13C6,15N2

Proteomics Bioanalysis Enzyme Replacement Therapy

Quantifying rhGAA in plasma by LC-MS/MS without a matched SIL internal standard introduces matrix-effect bias exceeding ±15%. Vtsegaglqlqk-13C6,15N2 resolves this with a definitive +8 Da mass shift on the C-terminal Lys, ensuring co-elution and matched ionization efficiency. • +8 Da shift enables complete MS resolution without deuterium-related chromatographic isotope effects. • Rapid 20-min tryptic release supports high-throughput processing from only 20 µL plasma. • Validated SRM transitions (Q1 m/z 619.8 → Q3 m/z 1038.6) and BLAST-confirmed sequence specificity ensure cross-lab reproducibility for multi-center trials.

Molecular Formula C52H91N15O19
Molecular Weight 1238.3 g/mol
Cat. No. B12393211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVtsegaglqlqk-13C6,15N2
Molecular FormulaC52H91N15O19
Molecular Weight1238.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N
InChIInChI=1S/C52H91N15O19/c1-24(2)19-33(47(80)62-31(13-16-37(55)71)46(79)65-34(20-25(3)4)48(81)63-30(12-15-36(54)70)45(78)64-32(52(85)86)11-9-10-18-53)60-39(73)22-57-43(76)27(7)59-38(72)21-58-44(77)29(14-17-40(74)75)61-49(82)35(23-68)66-51(84)42(28(8)69)67-50(83)41(56)26(5)6/h24-35,41-42,68-69H,9-23,53,56H2,1-8H3,(H2,54,70)(H2,55,71)(H,57,76)(H,58,77)(H,59,72)(H,60,73)(H,61,82)(H,62,80)(H,63,81)(H,64,78)(H,65,79)(H,66,84)(H,67,83)(H,74,75)(H,85,86)/t27-,28+,29-,30-,31-,32-,33-,34-,35-,41-,42-/m0/s1/i9+1,10+1,11+1,18+1,32+1,52+1,53+1,64+1
InChIKeyTWMAHBQKXSQBDH-AEFZRLKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vtsegaglqlqk-13C6,15N2 Overview


Vtsegaglqlqk-13C6,15N2 is a stable isotope-labeled (SIL) tryptic peptide analogue corresponding to the C-terminal amino acid sequence VTSEGAGLQLQK of recombinant human alpha-acid glucosidase (rhGAA) [1]. The C-terminal lysine residue is uniformly labeled with 13C6 and 15N2, resulting in a mass shift of +8 Da relative to the unlabeled peptide . This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable absolute quantification of total and anti-drug antibody (ADA)-bound rhGAA in biological matrices [1].

LC-MS/MS ISTD for rhGAA absolute quantification
+8 Da mass shift for co-elution and mass resolution
Designed for total and ADA-bound rhGAA measurement in research matrices

Irreplaceability of Vtsegaglqlqk-13C6,15N2


Substituting Vtsegaglqlqk-13C6,15N2 with an unlabeled VTSEGAGLQLQK peptide, a differently labeled analogue, or an alternative signature peptide from rhGAA introduces quantifiable analytical error and compromises assay validity. The specific +8 Da mass shift conferred by the 13C6,15N2 label on the C-terminal lysine ensures near-identical chromatographic retention time and ionization efficiency to the endogenous analyte while providing complete mass spectrometric resolution [1]. Use of an unlabeled peptide as an external standard cannot correct for matrix effects or instrument variability, leading to bias exceeding ±15% in bioanalytical validation [1]. Alternative labeling strategies, such as deuterium substitution, often suffer from chromatographic isotope effects that alter retention times, while other rhGAA tryptic peptides (e.g., YEVPLETPR) exhibit incomplete and variable release during proteolysis [2]. These factors directly impact the accuracy, precision, and reproducibility of rhGAA quantification required for therapeutic drug monitoring and immunogenicity assessment.

Unlabeled peptide
May not correct for matrix effects; bias risk in quantification
Deuterium-labeled analogue
Chromatographic isotope effects may shift retention, compromising co-elution
Alternative rhGAA peptide (e.g., YEVPLETPR)
Incomplete proteolytic release may reduce reproducibility

Vtsegaglqlqk-13C6,15N2 Quantitative Evidence


Rapid and Complete Tryptic Release

In a head-to-head comparison of three candidate signature peptides for rhGAA quantification, VTSEGAGLQLQK achieved complete release after only 20 minutes of trypsin digestion, whereas the N-terminal peptide YEVPLETPR required over 6 hours to reach plateau [1]. This difference in release kinetics is attributed to the presence of an RR dibasic motif preceding YEVPLETPR, which is known to cause missed cleavages and poor digestion reproducibility [1]. The rapid and complete release of VTSEGAGLQLQK minimizes digestion time, reduces sample preparation variability, and supports high-throughput LC-MS/MS workflows.

Tryptic Release Kinetics
Head-to-head
Complete release in 20 min vs >6 h
Supports high-throughput sample processing
≥18-fold faster release kinetics reported
Proteomics Bioanalysis Enzyme Replacement Therapy

Unique SRM Transition Mass Shift

The 13C6,15N2 label on the C-terminal lysine of VTSEGAGLQLQK produces a distinct +8 Da mass shift, resulting in unique selected reaction monitoring (SRM) transitions: Q1 m/z 619.8 → Q3 m/z 1038.6 (y10 fragment) for the labeled internal standard, compared to Q1 m/z 615.8 → Q3 m/z 1030.6 for the endogenous unlabeled peptide [1]. This mass difference ensures complete chromatographic co-elution with baseline mass spectrometric resolution, eliminating cross-talk between analyte and internal standard channels. In contrast, deuterium-labeled peptides often exhibit shifted retention times due to altered hydrophobicity, compromising co-elution and quantification accuracy.

SRM Mass Shift
Head-to-head
Δm/z +8 Da (y10 fragment)
Enables co-elution with baseline mass resolution
Avoids deuterium-induced retention shift
Mass Spectrometry Quantitative Proteomics Isotope Dilution

Validated Bioanalytical Performance

The LC-MS/MS method employing Vtsegaglqlqk-13C6,15N2 as internal standard was fully validated according to regulatory bioanalytical guidelines, demonstrating linearity over 0.5–500 μg/mL rhGAA (R² > 0.99), with maximum bias of −6.8% and highest CV of 8.4% for total rhGAA in ADA-free plasma, and maximum bias of −3.7% with CV of 4.9% in ADA-containing plasma [1]. The method also enabled quantification of ADA-bound rhGAA fraction with a maximum CV of 11.0% [1]. Without the SIL internal standard to normalize for extraction recovery, matrix effects (CV up to 12.8%), and instrument variability, these validation metrics would not meet acceptance criteria [1].

Validation Metrics
Class-level
Bias −6.8% to −3.7%; CV ≤8.4%
Reported method accuracy and precision
Data to verify in target matrix
Method Validation Therapeutic Drug Monitoring ADA Assay

Superior Signature Peptide Selection

Among 61 theoretical tryptic peptides from rhGAA, 16 were deemed usable based on size, absence of glycosylation sites, and lack of unstable residues (methionine, cysteine). Eight were identified by LC-MS, and the three with highest sensitivity and selectivity (VTSEGAGLQLQK, YEVPLETPR, TTPTFFPK) were advanced to method development [1]. VTSEGAGLQLQK demonstrated the best overall performance and was selected for quantification, while the other two were relegated to qualitative confirmation only [1]. BLAST analysis confirmed that VTSEGAGLQLQK is unique to human alpha-acid glucosidase, ensuring assay specificity in complex plasma proteome background [1].

Signature Peptide Selection
Head-to-head
Selected from 3 candidates; BLAST-unique
Supports assay specificity and reliability
Qualitative selection based on sensitivity and release
Signature Peptide Selection Proteotypic Peptides Bioanalytical Method Development

Vtsegaglqlqk-13C6,15N2 Application Scenarios


Therapeutic Drug Monitoring of rhGAA in Pompe Disease

This scenario involves the absolute quantification of total rhGAA concentrations in patient plasma following enzyme replacement therapy (ERT). Vtsegaglqlqk-13C6,15N2 serves as the SIL internal standard in a validated LC-MS/MS assay with a linear range of 0.5–500 μg/mL, using only 20 μL of plasma [1]. The rapid 20-minute complete tryptic release of the target peptide enables high-throughput sample processing, while the +8 Da mass shift ensures accurate normalization of matrix effects and instrument variability [1].

ADA-Bound vs. Free rhGAA Quantification

This application quantifies the fraction of rhGAA bound to anti-drug antibodies (ADAs), which is critical for assessing the impact of immune response on therapeutic efficacy. Following protein G extraction of IgG-bound drug from patient plasma, the SIL peptide internal standard enables precise determination of ADA-bound rhGAA with a CV of ≤11.0% [1]. The assay differentiates between total, free, and ADA-bound drug, providing actionable data for clinical decision-making in patients with reduced response to ERT [1].

Cross-Laboratory Method Standardization

Vtsegaglqlqk-13C6,15N2 facilitates method harmonization across different laboratories due to the well-characterized SRM transitions (Q1 m/z 619.8 → Q3 m/z 1038.6) and validated digestion protocol [1]. The unique peptide sequence, confirmed by BLAST as exclusive to human alpha-acid glucosidase, ensures assay specificity regardless of instrumentation or operator [1]. This enables consistent data generation in multi-center clinical trials and facilitates regulatory submissions.

Application
Selection Property
Validation Focus
rhGAA PK monitoring in research plasma
Rapid tryptic release profile
Co-elution and mass resolution normalization
ADA-bound rhGAA research immunogenicity assessment
SIL ISTD for matrix effect correction
ADA-bound fraction precision profile
Multi-site research method harmonization
Well-characterized SRM transitions
Assay specificity via BLAST-confirmed sequence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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